molecular formula C11H10N2O3S B1335121 (5-Oxo-3-phenyl-2-thioxo-imidazolidin-4-yl)-acetic acid CAS No. 80862-42-6

(5-Oxo-3-phenyl-2-thioxo-imidazolidin-4-yl)-acetic acid

Cat. No.: B1335121
CAS No.: 80862-42-6
M. Wt: 250.28 g/mol
InChI Key: WZKUZMPBXGKOAJ-UHFFFAOYSA-N
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Description

(5-Oxo-3-phenyl-2-thioxo-imidazolidin-4-yl)-acetic acid is a heterocyclic compound that features an imidazolidine ring with a phenyl group and a thioxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Oxo-3-phenyl-2-thioxo-imidazolidin-4-yl)-acetic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of phenyl isothiocyanate with glycine, followed by cyclization under acidic conditions to form the imidazolidine ring. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(5-Oxo-3-phenyl-2-thioxo-imidazolidin-4-yl)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or a thioether.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Brominated or nitrated derivatives of the phenyl group.

Scientific Research Applications

(5-Oxo-3-phenyl-2-thioxo-imidazolidin-4-yl)-acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Oxo-3-phenyl-2-thioxo-imidazolidin-4-yl)-acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A five-membered ring containing two nitrogen atoms, known for its broad range of chemical and biological properties.

    Thiophene: A sulfur-containing heterocycle with applications in medicinal chemistry and materials science.

Uniqueness

(5-Oxo-3-phenyl-2-thioxo-imidazolidin-4-yl)-acetic acid is unique due to its combination of an imidazolidine ring with a thioxo group and a phenyl group. This structural arrangement imparts distinct chemical reactivity and potential biological activities that differentiate it from other similar compounds.

Properties

IUPAC Name

2-(5-oxo-3-phenyl-2-sulfanylideneimidazolidin-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3S/c14-9(15)6-8-10(16)12-11(17)13(8)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,14,15)(H,12,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZKUZMPBXGKOAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(C(=O)NC2=S)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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